![molecular formula C18H13NO6 B5536395 4-[6-(acetyloxy)-4-oxo-4H-3,1-benzoxazin-2-yl]phenyl acetate](/img/structure/B5536395.png)

4-[6-(acetyloxy)-4-oxo-4H-3,1-benzoxazin-2-yl]phenyl acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

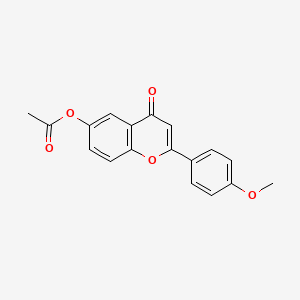

The synthesis of benzoxazine derivatives, including compounds similar to "4-[6-(acetyloxy)-4-oxo-4H-3,1-benzoxazin-2-yl]phenyl acetate," involves intramolecular Michael addition reactions. For instance, Masuoka et al. (1986) described the syntheses of 3,4-dihydro-2H-1,4-benzoxazine-2-acetates through the intramolecular Michael addition of 4-(2-hydroxyanilino)-2-butenoates, yielding compounds with significant biological activities (Masuoka, Asako, Goto, & Noguchi, 1986).

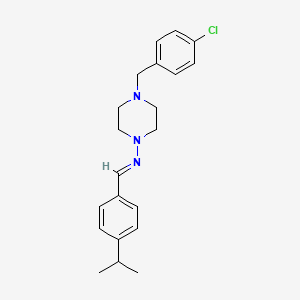

Molecular Structure Analysis

The molecular structure of benzoxazine derivatives is characterized by a benzoxazine ring, which is a heterocyclic compound consisting of oxygen and nitrogen atoms in the ring. Techniques such as X-ray diffraction, IR spectroscopy, and quantum chemical computation are used to analyze the structure of these compounds. For example, Demir et al. (2015) conducted a detailed molecular structural analysis of a benzoxazine derivative using X-ray diffraction and DFT calculations, providing insights into the compound's geometry and electronic properties (Demir, Çakmak, Dege, Kutuk, Odabaşoǧlu, & Kepekci, 2015).

Chemical Reactions and Properties

Benzoxazine compounds undergo various chemical reactions, including C-H amination and acetoxylation, which are crucial for their functionalization. Wesenberg et al. (2017) demonstrated an electrochemical C-H amination of phenoxy acetates to access benzoxazinones efficiently (Wesenberg, Herold, Shimizu, Yoshida, & Waldvogel, 2017).

Physical Properties Analysis

The physical properties of benzoxazine derivatives, such as melting points, solubility, and crystal structure, are determined using various analytical techniques. These properties are essential for understanding the compound's stability, reactivity, and potential applications.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interaction with other molecules, are pivotal for the application of benzoxazine derivatives in various fields. Studies like that of Peng et al. (2017) on the regioselective acetoxylation of arenes highlight the modifiability and reactivity of benzoxazine derivatives (Peng, Yu, Li, Li, Wang, Song, & Jiang, 2017).

Wissenschaftliche Forschungsanwendungen

Synthesis Methods and Chemical Properties

One study presents a new approach to synthesizing 1,4-Benzoxazin-3-ones, which are crucial structural motifs in bioactive compounds and natural products. The anodic C-H amination of phenoxy acetates offers an efficient and sustainable access to these heterocycles, applicable to a broad scope of alkylated substrates (Lars Wesenberg et al., 2017). Additionally, the reaction of 1,3-Dioxanes with acetone cyanohydrin leading to hydrolytically unstable 2-(1-hydroxy-1-methylethyl)-5,6-dihydro-1,3-oxazines has been explored, showcasing the compound's role in generating valuable intermediates in organic synthesis (V. Kuznetsov et al., 2001).

Biological Activities

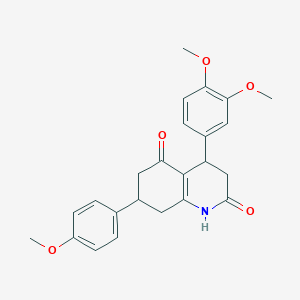

A study on the inhibition of acetylcholinesterase by two arylderivatives, including a compound related to the benzoxazin family, highlights the potential application of these compounds in developing anti-Alzheimer drugs. Both compounds showed inhibition of acetylcholinesterase activity, suggesting their utility as leads for new families of drugs (J. Correa-Basurto et al., 2006). Another study discusses the synthesis and antimicrobial activity of novel quinazolinone derivatives, demonstrating the compound's role in generating bioactive molecules with potential antimicrobial properties (O. M. Habib et al., 2012).

Materials Science Applications

In materials science, the synthesis and characterization of UV cross-linkable polymers based on triazine, incorporating functionalities related to the benzoxazin family, have been reported. These polymers' photocrosslinking properties and thermal stability are of interest for various applications (J. Suresh et al., 2016). Moreover, the preparation and property exploration of benzoxazine with maleimide and allyloxy groups showcase the synthesis of novel benzoxazine compounds with enhanced thermal properties, indicating their potential use in high-performance materials (Yang Gang, 2007).

Eigenschaften

IUPAC Name |

[4-(6-acetyloxy-4-oxo-3,1-benzoxazin-2-yl)phenyl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO6/c1-10(20)23-13-5-3-12(4-6-13)17-19-16-8-7-14(24-11(2)21)9-15(16)18(22)25-17/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNSNLVGCQBLTLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC(=O)C)C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Acetyloxy)phenyl]-4-oxo-4H-3,1-benzoxazin-6-YL acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-butyl-4-ethyl-2-{2-[3-hydroxy-3-(2-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5536331.png)

![N'-(2,3-dimethoxybenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5536349.png)

![2-[4-(cyclopropylcarbonyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5536358.png)

![2-methyl-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5536366.png)

![5-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5536373.png)

![(3S*,4R*)-4-(3-fluorophenyl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]pyrrolidine-3-carboxylic acid](/img/structure/B5536383.png)

![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5536386.png)